molecular formula C18H19ClO4 B3935899 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde

4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B3935899
M. Wt: 334.8 g/mol
InChI Key: CBVDKHPSHONREH-UHFFFAOYSA-N
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Description

4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H19ClO4. This compound is characterized by its complex structure, which includes a benzaldehyde group, a methoxy group, and a chlorinated dimethylphenoxyethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-2,3-dimethylphenol and 3-methoxybenzaldehyde.

    Etherification: The 4-chloro-2,3-dimethylphenol undergoes etherification with ethylene oxide to form 4-chloro-2,3-dimethylphenoxyethanol.

    Aldehyde Formation: The intermediate is then reacted with 3-methoxybenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.

    Optimized Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it can be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the aldehyde group allows for the formation of Schiff bases, which can exhibit biological activity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The chlorinated aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzylamine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

The uniqueness of 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both an aldehyde and a chlorinated aromatic ring provides a versatile platform for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-12-13(2)16(7-5-15(12)19)22-8-9-23-17-6-4-14(11-20)10-18(17)21-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVDKHPSHONREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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